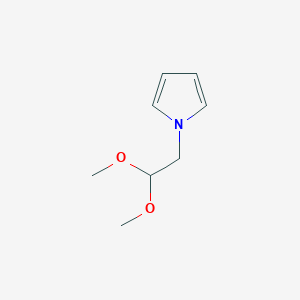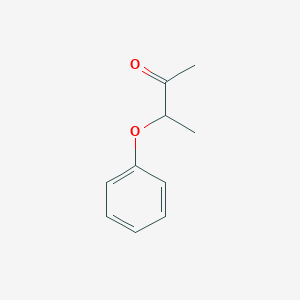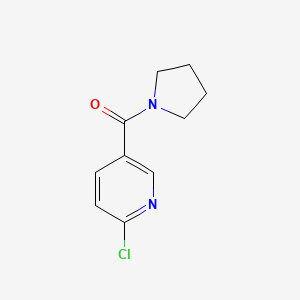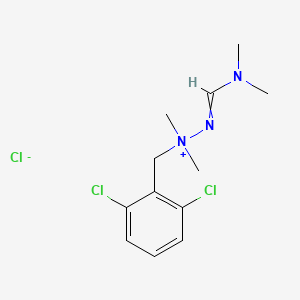
2-(4-Ethylphenoxy)-2-methylpropanoic acid
Vue d'ensemble
Description
2-(4-Ethylphenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of an ethyl group attached to the phenoxy ring and a methyl group attached to the propanoic acid moiety
Mécanisme D'action
Target of Action
The primary target of 2-(4-Ethylphenoxy)-2-methylpropanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.
Mode of Action
This compound interacts with its target, PPARγ, by binding to the receptor. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). The interaction with PPREs influences the transcription of various genes involved in metabolic processes .
Biochemical Pathways
The modulation of these pathways can have downstream effects on energy balance and insulin sensitivity .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on PPARγ activity. By modulating PPARγ, it may affect adipocyte differentiation, lipid metabolism, and glucose homeostasis. These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of metabolic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could potentially affect its binding to PPARγ and thus its efficacy. More research is needed to fully understand these influences.
Analyse Biochimique
Biochemical Properties
2-(4-Ethylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction between this compound and PPARγ can influence the receptor’s activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism, thereby altering the metabolic state of the cell . Additionally, this compound can impact cell signaling pathways such as the PPARγ pathway, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to PPARγ, leading to the activation or inhibition of this receptor . This binding interaction can result in changes in gene expression, particularly genes involved in metabolic processes. Furthermore, this compound may also interact with other biomolecules, influencing enzyme activity and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function need to be further investigated. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate metabolic pathways without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular functions and potential toxicity to specific organs. Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid and glucose metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell. Understanding these pathways is essential for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-ethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 4-ethylphenol, 2-bromo-2-methylpropanoic acid, and a suitable base such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(4-ethylphenoxy)-2-methylpropanone or this compound derivatives.
Reduction: Formation of 2-(4-ethylphenoxy)-2-methylpropanol.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Ethylphenoxy)-2-methylpropanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
- 2-(4-Chlorophenoxy)-2-methylpropanoic acid
- 2-(4-Bromophenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-Ethylphenoxy)-2-methylpropanoic acid is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGHRABZLIUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364170 | |
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-77-3 | |
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)
![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)






